Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

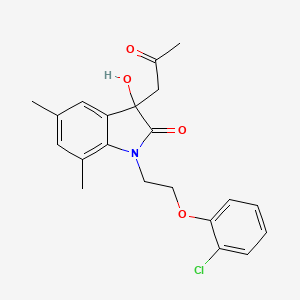

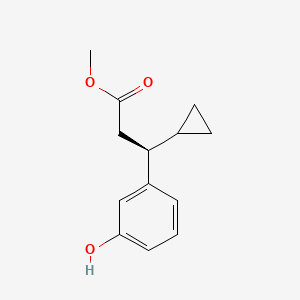

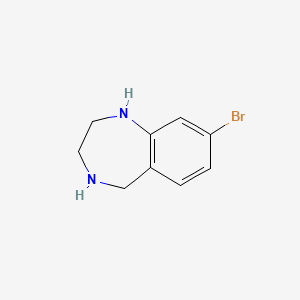

“Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C14H21N3O2 . It is a carbamate derivative, which is a class of compounds that have received much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Molecular Structure Analysis

The molecular structure of “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” consists of a carbamate group (-O-CO-NH-) and a phenylpiperazine group . Carbamates are derivatives of carbamic acid, with amino and carboxyl termini substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .Chemical Reactions Analysis

Carbamates, including “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate”, can react with acetylcholinesterase at neuronal synapses and neuromuscular junctions . This reaction is reversible, unlike the irreversible phosphorylation of acetylcholinesterase by organophosphates .科学的研究の応用

Acetylcholinesterase Inhibitors

Compounds with a similar structure to Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .

Alzheimer’s Disease Treatment

The compound has potential applications in the treatment of Alzheimer’s disease. It has been found that compounds with a similar structure can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease .

Antibacterial Activity

Some derivatives of the compound have shown promising antibacterial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Antifungal Activity

Piperazine derivatives, which include Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate, have been found to have antifungal properties. This makes them potential candidates for the development of new antifungal drugs .

Antidepressant and Antipsychotic Drugs

Piperazine is a common structural motif found in many biologically active compounds, including antidepressant and antipsychotic drugs. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Parkinson’s Disease Treatment

Piperazine derivatives are also components in potential treatments for Parkinson’s disease. The ability of these compounds to modulate the pharmacokinetic properties of a drug substance makes them valuable in the development of new treatments .

作用機序

Target of Action

The primary target of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .

Mode of Action

Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . The compound binds to the active site of the enzyme, preventing it from hydrolyzing ACh .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of ACh in the brain . This affects the cholinergic neurotransmission pathway, which is essential for learning and memory . The increased level of ACh enhances cognition functions .

Result of Action

The result of the action of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is an enhancement of cognitive functions due to the increased level of ACh in the brain . This makes it a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .

特性

IUPAC Name |

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-19-14(18)15-7-8-16-9-11-17(12-10-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDMEBIUPHTZKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)

![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)

![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)

![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)